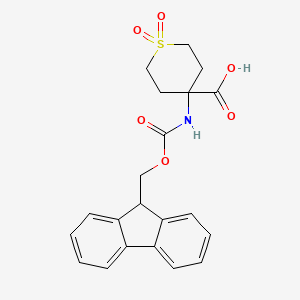

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

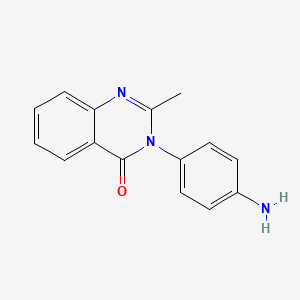

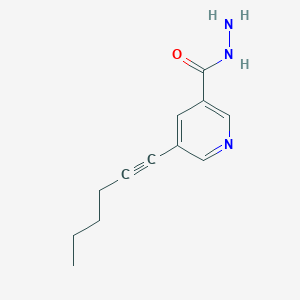

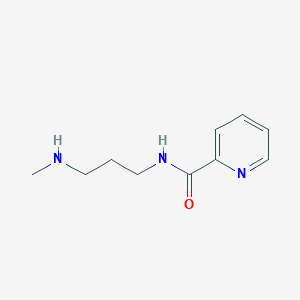

This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl with a molecular formula of C21H21NO4S. Its average mass is 383.461 Da and its monoisotopic mass is 383.119141 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on the 9H-Fluoren-9-ylmethoxy carbonyl group, which is a common protecting group in organic chemistry .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 343.40 and its chemical formula is C18H17NO4S .Scientific Research Applications

Synthesis Approaches:

- The synthesis of p-aminobenzoic acid diamides based on similar chemical structures involves the reaction of acid chlorides with anesthesin, yielding corresponding diamides. This process demonstrates the versatility of the compound in synthetic chemistry (Agekyan & Mkryan, 2015).

Modification and Photoreactivity:

- Certain compounds with related chemical structures have shown potential as photocleavable protecting groups for carboxylic acid functions. The modification of these compounds aims to improve photolysis rates, especially at long wavelengths, indicating potential applications in light-sensitive reactions (Piloto et al., 2011).

Solid-Phase Synthesis Applications

Peptide Synthesis:

- N-Fmoc-protected β2-homoamino acids are synthesized from compounds with similar chemical structures, with potential applications in solid-phase peptide synthesis. This synthesis approach, including the preparation of Fmoc-amino acids, underlines the relevance of such compounds in the synthesis of complex biological molecules (Šebesta & Seebach, 2003).

Fluorescent Labeling and Detection

Fluorophore Development:

- Some compounds exhibit fluorescent properties, making them suitable for applications in biomedical analysis. Their stability and strong fluorescence across a wide pH range suggest their utility in sensitive detection and labeling protocols (Hirano et al., 2004).

Material Science and Self-Assembly

Self-Assembled Structures:

- Fmoc modified amino acids, related to the queried compound, can self-assemble into various structures, such as fibers and tubes, depending on conditions like temperature and concentration. This self-assembly behavior highlights the potential of such compounds in creating novel materials and architectures (Gour et al., 2021).

Safety and Hazards

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-19(24)21(9-11-29(26,27)12-10-21)22-20(25)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCDXKNKTDBVSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361477 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

CAS RN |

369402-96-0 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)